molecular formula C24H18ClNO4 B11277919 2-chloro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide

2-chloro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide

Cat. No.: B11277919
M. Wt: 419.9 g/mol
InChI Key: XPJPYIPGJYDRBV-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a complex organic compound with a unique structure that includes a benzofuran ring, a methoxybenzoyl group, and a chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxybenzoyl Group: This step involves the acylation of the benzofuran ring using 4-methoxybenzoyl chloride in the presence of a base such as pyridine.

    Formation of the Benzamide Moiety: This involves the reaction of the intermediate with benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-methoxybenzyl)benzamide
  • 2-chloro-N-(2-chloro-4-methylphenyl)benzamide
  • 3-chloro-4-methoxy-N-(4-methoxybenzyl)benzamide

Uniqueness

2-chloro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is unique due to the presence of the benzofuran ring and the specific substitution pattern. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H18ClNO4

Molecular Weight

419.9 g/mol

IUPAC Name

2-chloro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide

InChI

InChI=1S/C24H18ClNO4/c1-14-18-12-9-16(26-24(28)19-5-3-4-6-20(19)25)13-21(18)30-23(14)22(27)15-7-10-17(29-2)11-8-15/h3-13H,1-2H3,(H,26,28)

InChI Key

XPJPYIPGJYDRBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Cl)C(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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